3-(Trifluorométhyl)phénylacétone

Vue d'ensemble

Description

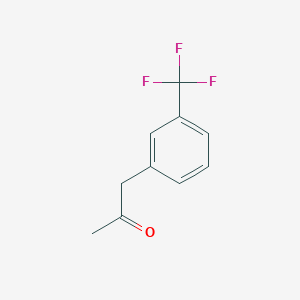

3-(Trifluoromethyl)phenylacetone is a chemical compound that belongs to the class of organic compounds known as trifluoromethylated aromatics. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to an aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. However, research has shown that certain precursors like trifluorotriacetic acid lactone and hexafluorodehydroacetic acid can be used to synthesize a variety of azaheterocycles and aminoenones . Another approach involves the modified Gomberg condensation, which was used to synthesize 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline . Although not directly related to 3-(Trifluoromethyl)phenylacetone, these methods provide insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is significantly influenced by the trifluoromethyl group. For instance, Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide exhibits a phase transition from a trigonal space group to a monoclinic space group when cooled from 293 K to 100 K . This indicates that the trifluoromethyl groups can affect the overall molecular conformation and crystal packing of the compound.

Chemical Reactions Analysis

Trifluoromethylated compounds are known to participate in various chemical reactions. The study on the reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines resulted in the formation of 2,6-bis(trifluoromethyl)-4-pyridones and aminoenones, which could further react with active methylene compounds to form fluorinated merocyanine dyes . This demonstrates the reactivity of trifluoromethylated compounds in nucleophilic attacks and their potential to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are largely defined by the presence of the trifluoromethyl group. For example, the disordered fluorine atoms of the trifluoromethyl groups in Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide suggest rotational motion at room temperature, which slows down and becomes localized at lower temperatures . This behavior can influence the compound's solubility, boiling point, and stability. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity and reactivity of adjacent functional groups in the molecule.

Applications De Recherche Scientifique

Synthèse des amines chirales

La 3-(Trifluorométhyl)phénylacétone peut être utilisée comme organocatalyseur chiral de type iminium dans la synthèse d'amines chirales . Les amines chirales sont des blocs de construction importants dans la synthèse d'une variété de produits pharmaceutiques et de produits naturels.

Synthèse des groupes hydroxyle

Ce composé s'est également avéré efficace pour la synthèse de groupes hydroxyle . Les groupes hydroxyle sont des groupes fonctionnels constitués d'un atome d'hydrogène lié par covalence à un atome d'oxygène. Ils se trouvent dans de nombreux composés organiques, notamment les alcools et les acides carboxyliques.

Réaction d'amination réductrice

La this compound a été utilisée dans la synthèse de la (±)-[1-(3-trifluorométhyl)phényl]-2-propylamine par une réaction d'amination réductrice . L'amination réductrice est une méthode de synthèse des amines qui implique la conversion d'un groupe carbonyle en une amine via une imine intermédiaire.

Synthèse de dérivés d'aminoéthanol

Le composé a également été utilisé dans la synthèse du N-{2-[1-méthyl-2-(3-trifluorométhylphényl]}-aminoéthanol . Les aminoéthanols sont une classe de composés organiques qui contiennent à la fois un groupe amino et un groupe hydroxyle. Ils sont utilisés dans la synthèse d'une variété de produits pharmaceutiques et d'autres composés bioactifs.

Recherche en protéomique

La this compound peut être utilisée dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait potentiellement être utilisé pour étudier les interactions protéiques, les modifications post-traductionnelles ou les changements conformationnels des protéines.

Organocatalyse

En tant qu'organocatalyseur chiral de type iminium, la this compound peut être utilisée dans des réactions organiques asymétriques . L'organocatalyse est une sous-discipline de la chimie où de petites molécules organiques sont utilisées comme catalyseurs pour des réactions chimiques. Cela peut être particulièrement utile dans la synthèse de molécules organiques complexes avec une haute énantiosélectivité.

Safety and Hazards

3-(Trifluoromethyl)phenylacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

Mécanisme D'action

Target of Action

3-(Trifluoromethyl)phenylacetone, also known as 1-[3-(trifluoromethyl)phenyl]propan-2-one, is a chiral iminium-type organocatalyst . It primarily targets substrates involved in asymmetric organic reactions . The compound’s role is to facilitate the synthesis of chiral amines and hydroxyl groups .

Mode of Action

The compound interacts with its targets through hydrogen bonding and steric interactions . This interaction enables the compound to act as a catalyst in the synthesis of chiral amines and hydroxyl groups . The resulting changes include the formation of new chiral centers in the substrate molecules .

Biochemical Pathways

It is known that the compound plays a role in asymmetric organic reactions . These reactions often involve the creation of new chiral centers, which can significantly affect the properties and activities of the resulting molecules .

Pharmacokinetics

The compound’s physical properties, such as its boiling point of 89-90 °c/05 mmHg and density of 1.204 g/mL at 25 °C , may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The molecular and cellular effects of 3-(Trifluoromethyl)phenylacetone’s action primarily involve the synthesis of chiral amines and hydroxyl groups . These synthesized molecules can have various roles in cellular processes, depending on their specific structures and properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethyl)phenylacetone. For instance, the compound’s boiling point and density suggest that it may be sensitive to changes in temperature and pressure . Additionally, the compound’s efficacy as a catalyst may be affected by the concentration of the substrate and the presence of other molecules in the reaction environment .

Propriétés

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPHQCDCEBDRIOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176320 | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21906-39-8 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21906-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(α,α,α-trifluoro-m-tolyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX2CXD4DHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-(Trifluoromethyl)phenylacetone in the synthesis of Fenfluramine?

A1: 3-(Trifluoromethyl)phenylacetone serves as a crucial intermediate in the multi-step synthesis of Fenfluramine []. The provided research outlines a specific synthetic route where this compound undergoes reductive amination with a borohydride reducing agent and an amine to yield Fenfluramine []. This highlights the importance of 3-(Trifluoromethyl)phenylacetone in achieving high-purity Fenfluramine with controlled regioisomer content.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)